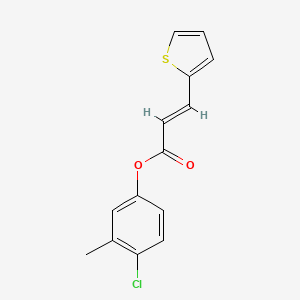
N-(2-Ethoxyethyl)-4-hydrazinyl-N,2-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethoxyethyl)-4-hydrazinyl-N,2-dimethylbenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyethyl group, a hydrazinyl group, and a dimethylbenzamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyethyl)-4-hydrazinyl-N,2-dimethylbenzamide typically involves the reaction of 4-hydrazinyl-N,2-dimethylbenzamide with 2-ethoxyethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Ethoxyethyl)-4-hydrazinyl-N,2-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Various alkyl or aryl substituted derivatives
Aplicaciones Científicas De Investigación
N-(2-Ethoxyethyl)-4-hydrazinyl-N,2-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Ethoxyethyl)-4-hydrazinyl-N,2-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. Additionally, the compound may interfere with cellular signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Ethoxyethyl)-4-hydrazinyl-N,2-dimethylbenzamide: shares structural similarities with other hydrazinyl and benzamide derivatives, such as:
Uniqueness
The presence of the ethoxyethyl group in this compound imparts unique chemical and biological properties to the compound. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C13H21N3O2 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
N-(2-ethoxyethyl)-4-hydrazinyl-N,2-dimethylbenzamide |
InChI |
InChI=1S/C13H21N3O2/c1-4-18-8-7-16(3)13(17)12-6-5-11(15-14)9-10(12)2/h5-6,9,15H,4,7-8,14H2,1-3H3 |
Clave InChI |
NTTDFTMUORPIEM-UHFFFAOYSA-N |
SMILES canónico |
CCOCCN(C)C(=O)C1=C(C=C(C=C1)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one](/img/structure/B14800458.png)
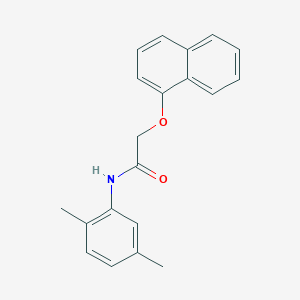
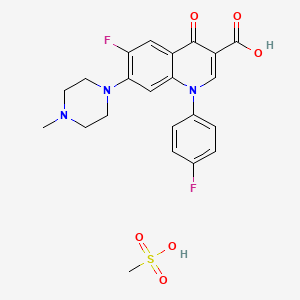

![[2-(Oxidoamino)-2-oxoethyl]phosphonic acid](/img/structure/B14800474.png)
![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-3-(4-Methylpiperazin-1-Yl)propanamide](/img/structure/B14800477.png)
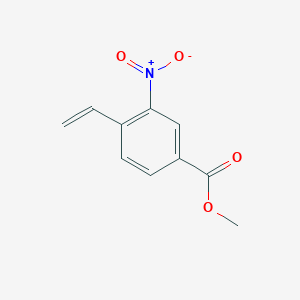
![2-Butylsulfinyl-6-(2,3-dihydrothiophen-2-yl)-4-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B14800500.png)
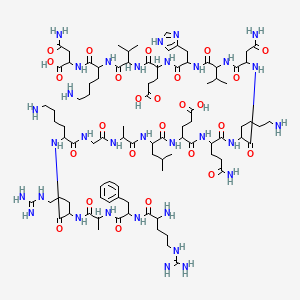
![1-[(3-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14800517.png)
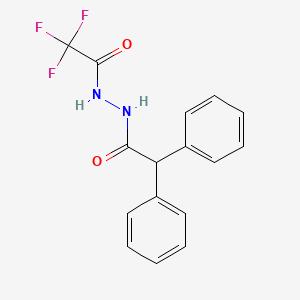
![5-bromo-N'-[(E)-(5-bromothiophen-2-yl)methylidene]furan-2-carbohydrazide](/img/structure/B14800524.png)
![4-Fluoro-5-methyl-1H-benzo[d]imidazole](/img/structure/B14800535.png)
